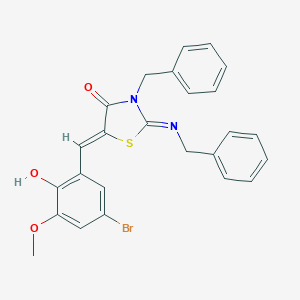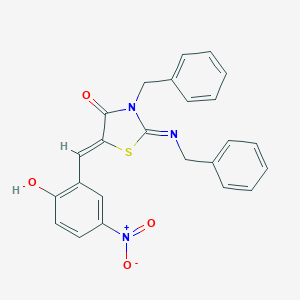![molecular formula C30H25ClN2O4S B302506 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302506.png)
7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, with promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
作用機序
The mechanism of action of 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against multiple targets involved in cancer growth and inflammation, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Another direction is to study its potential as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
合成法
The synthesis of 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the reaction of 2,4,5-trimethoxybenzaldehyde, 2-chlorobenzoic acid, and 2-aminobenzothiazole in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain the final compound.
特性
分子式 |
C30H25ClN2O4S |
|---|---|
分子量 |
545 g/mol |
IUPAC名 |
(14Z)-11-(2-chlorophenyl)-14-[(2,4,5-trimethoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C30H25ClN2O4S/c1-35-23-16-25(37-3)24(36-2)14-18(23)15-26-29(34)33-28(20-10-6-7-11-22(20)31)21-13-12-17-8-4-5-9-19(17)27(21)32-30(33)38-26/h4-11,14-16,28H,12-13H2,1-3H3/b26-15- |
InChIキー |
PNMAIHWIPMRDFL-YSMPRRRNSA-N |
異性体SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)OC)OC |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)


![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)
![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione](/img/structure/B302432.png)
![N-[3-[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide](/img/structure/B302434.png)
![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B302436.png)
![N-{3-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B302438.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B302443.png)
![N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302444.png)
![N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302449.png)
![N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B302450.png)